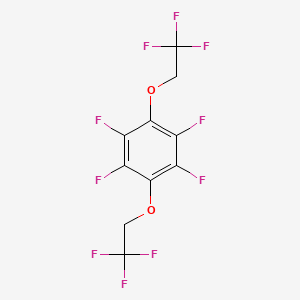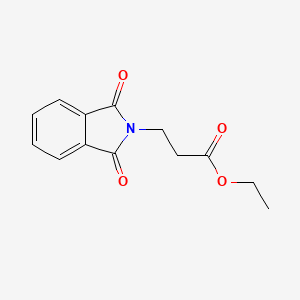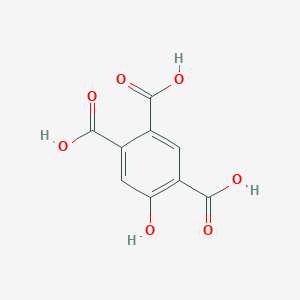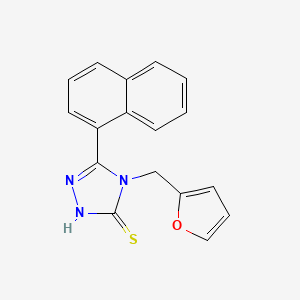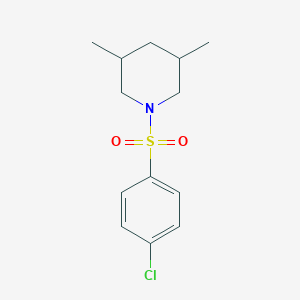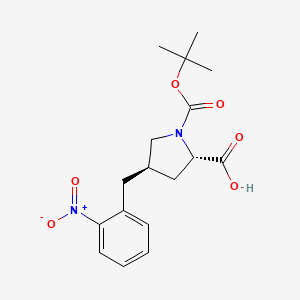
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of a related compound, showcasing the pyrrolidine ring's conformation and interactions, provide insights into the stereochemistry and potential reactivity of similar compounds. For instance, a study on N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline demonstrates the conformational aspects of the pyrrolidine ring and its interaction with adjacent groups, potentially relevant to understanding the chemical behavior and applications of the compound of interest (Rajalakshmi et al., 2013).
Chemical Properties and Reactivity
- Research on the oxidative transformations facilitated by specific reagents provides a foundation for understanding the reactivity of nitrobenzyl and pyrrolidine-containing compounds. For example, the study on the oxidative capabilities of tetrakis(pyridine)silver(II) peroxodisulfate indicates its potential in transforming aromatic aldehydes to carboxylic acids and other functional group transformations, which could be relevant for modifying or synthesizing derivatives of the initial compound (Firouzabadi et al., 1992).
Application in Material Science
- Studies on the synthesis and properties of polymers based on specific functional groups, such as ether-carboxylic acids or amine derivatives, highlight the potential application of similar structural motifs in developing new polymeric materials with desirable thermal and mechanical properties. This could suggest applications in material science for derivatives of the mentioned compound, especially in creating polymers with specific mechanical or thermal characteristics (Hsiao et al., 2000).
Advanced Chemical Synthesis
- Research on new methods for preparing specific chemical derivatives, such as N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives, showcases innovative approaches to synthesizing structurally complex compounds. This could provide insights into methodologies for synthesizing or modifying compounds like "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid" with specific functional groups for research or industrial purposes (Ueki et al., 1994).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves detailing the safety measures that should be taken when handling the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-11(9-14(18)15(20)21)8-12-6-4-5-7-13(12)19(23)24/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLRHMTRUSAAU-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376024 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959577-92-5 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



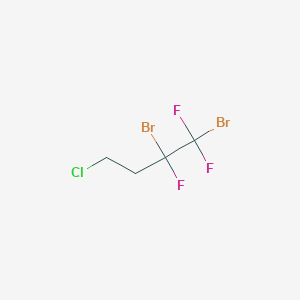
![2-[(3-Hydroxyphenyl)methyl]butanoic acid](/img/structure/B1607635.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one](/img/structure/B1607636.png)
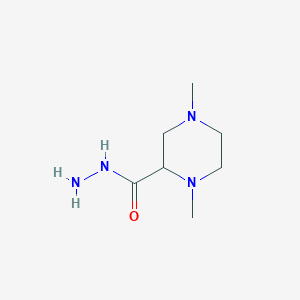
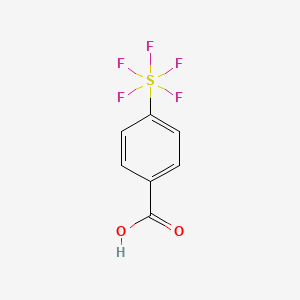

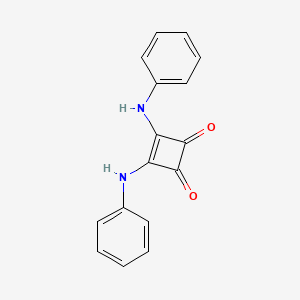
![2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine](/img/structure/B1607644.png)
